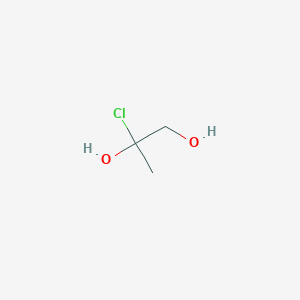
2-Chloropropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloropropane-1,2-diol can be synthesized through the chlorination of glycerol. The reaction involves the treatment of glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom . The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of epichlorohydrin . This method is preferred due to its efficiency and scalability. The hydrolysis reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) under basic conditions.
Major Products:
Oxidation: Formation of 3-chloropropanal or 3-chloropropanoic acid.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of glycerol.
Aplicaciones Científicas De Investigación
2-Chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have investigated its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of resins, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-chloropropane-1,2-diol involves its interaction with cellular components. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules . These interactions can disrupt normal cellular functions and lead to toxic effects .
Comparación Con Compuestos Similares
3-Chloropropane-1,2-diol: An isomer with similar properties but different structural arrangement.
1-Chloropropane-2,3-diol: Another isomer with distinct chemical behavior.
Glycerol α-monochlorohydrin: A related compound with similar reactivity.
Uniqueness: 2-Chloropropane-1,2-diol is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Its presence as a contaminant in food products also highlights its significance in food safety research .
Propiedades
Número CAS |
185805-20-3 |
|---|---|
Fórmula molecular |
C3H7ClO2 |
Peso molecular |
110.54 g/mol |
Nombre IUPAC |
2-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2/c1-3(4,6)2-5/h5-6H,2H2,1H3 |
Clave InChI |
HTTUMRADGWHWMV-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
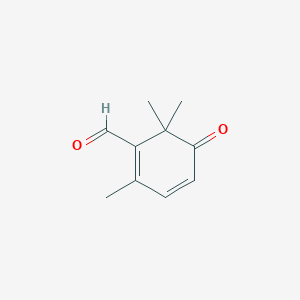
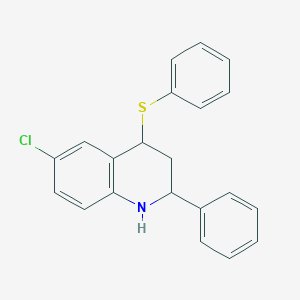
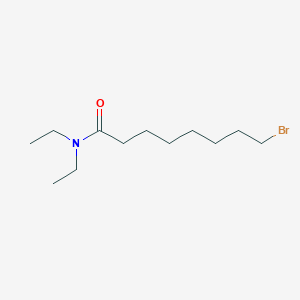


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
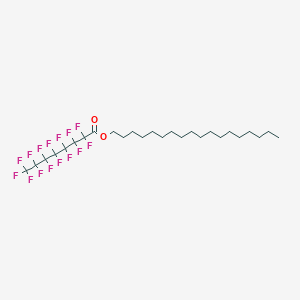
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
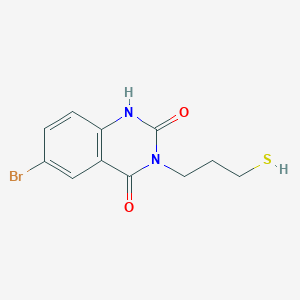
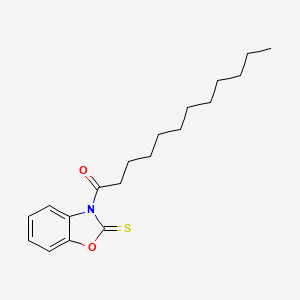
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)

![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
